2-[4-(Trifluoromethoxy)phenyl]nicotinic acid
Overview
Description
2-[4-(Trifluoromethoxy)phenyl]nicotinic acid is a chemical compound with the molecular formula C13H8F3NO3 and a molecular weight of 283.2 g/mol . It belongs to the class of carboxylic acids and contains a trifluoromethoxy group attached to a phenyl ring, which is further connected to a nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethoxy)phenyl]nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(Trifluoromethoxy)benzaldehyde and nicotinic acid.
Condensation Reaction: The 4-(Trifluoromethoxy)benzaldehyde undergoes a condensation reaction with nicotinic acid in the presence of a suitable catalyst, such as piperidine, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include:
Automated Reactors: Automated reactors with precise control over temperature, pressure, and reaction time are employed to achieve consistent results.
High-Performance Liquid Chromatography (HPLC): HPLC is used for the purification and quality control of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethoxy)phenyl]nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.
Substitution Reagents: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
2-[4-(Trifluoromethoxy)phenyl]nicotinic acid has several scientific research applications, including:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as fluorinated polymers and coatings.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its potential biological activities.
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethoxy)phenyl]nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The nicotinic acid moiety may interact with nicotinic acid receptors or other cellular targets, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)nicotinic acid: This compound has a similar structure but contains a trifluoromethyl group instead of a trifluoromethoxy group.
4-(Trifluoromethoxy)benzoic acid: This compound shares the trifluoromethoxy group but has a benzoic acid moiety instead of a nicotinic acid moiety.
Uniqueness
2-[4-(Trifluoromethoxy)phenyl]nicotinic acid is unique due to the presence of both the trifluoromethoxy group and the nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-9-5-3-8(4-6-9)11-10(12(18)19)2-1-7-17-11/h1-7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAGESCAQQXXDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651751 | |
Record name | 2-[4-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086380-00-8 | |
Record name | 2-[4-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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